molecular formula C19H18F3N3O5S B2542100 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 868983-49-7

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2542100
CAS No.: 868983-49-7
M. Wt: 457.42
InChI Key: UDEIAXDLVXYJSY-UHFFFAOYSA-N
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Description

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NC(O)C(O)N-) backbone. Key structural features include:

  • A 3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl group linked to the N1 position, introducing a sulfonyl moiety and a fluorinated aromatic ring.
  • A 4-fluorobenzyl substituent at the N2 position, contributing additional fluorinated aromaticity.

While direct data on this compound’s biological activity or synthesis are absent in the provided evidence, it belongs to the broader class of oxalamides studied for applications ranging from antiviral agents (e.g., HIV entry inhibitors) to flavoring substances .

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEIAXDLVXYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H23F2N3O5SC_{21}H_{23}F_2N_3O_5S, and it features a unique structure that includes an oxazolidine ring, sulfonyl group, and various aromatic components. This compound is being investigated for its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.

Structural Characteristics

The structural complexity of this compound contributes to its biological activity. The presence of the difluorophenyl group enhances lipophilicity, which may improve its interaction with biological membranes. The oxazolidine moiety is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further pharmacological evaluation.

Chemical Structure

FeatureDescription
Molecular FormulaC21H23F2N3O5SC_{21}H_{23}F_2N_3O_5S
Molecular Weight467.49 g/mol
Key Functional GroupsOxazolidine ring, sulfonyl group, fluorinated aromatic rings

Antimicrobial Properties

Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial properties, particularly against gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Case Study: Antimicrobial Efficacy

In a study evaluating various oxazolidine derivatives, this compound demonstrated significant activity against strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like linezolid, indicating its potential as a therapeutic agent.

Cytotoxicity and Selectivity

Further investigations into the cytotoxic effects of this compound revealed that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Table: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)12.58
MCF-7 (breast cancer)15.06
Normal fibroblasts>100-

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Binding to the 50S ribosomal subunit.
  • Disruption of Cell Membrane Integrity : Due to its lipophilic nature.
  • Induction of Apoptosis in Cancer Cells : Triggering intrinsic pathways leading to programmed cell death.

Comparison with Similar Compounds

Structural Comparison

The compound shares its oxalamide core with other derivatives but differs in substituents and functional groups:

Compound Name/ID Key Structural Features Application
Target Compound Oxazolidine-sulfonyl, 2,5-difluorophenyl, 4-fluorobenzyl Hypothetical Antiviral*
Compound 13 Acetylpiperidinyl, thiazolyl, 4-chlorophenyl HIV Entry Inhibition
Compound 22 Piperidinyl, hydroxymethyl-thiazolyl, 3,4-difluorophenyl HIV Entry Inhibition
EFSA FL-no: 16.099 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Flavoring Agent

*Inferred from structural similarity to antiviral oxalamides in –2.

Key Observations :

  • Antiviral oxalamides (e.g., 13, 22) exhibit moderate yields (36–45%) but high purity (>90% HPLC), critical for pharmacological screening.
  • Flavoring oxalamides prioritize safety, with NOELs (No Observed Effect Levels) of 100 mg/kg bw/day, far exceeding exposure limits (0.0002 μg/kg/day) .

Discussion of Structural-Activity Relationships (SAR)

  • Fluorination : Fluorinated aryl groups (e.g., 2,5-difluorophenyl in the target compound) enhance metabolic stability and binding affinity in antiviral agents .
  • Heterocycles : Oxazolidine and thiazole rings improve solubility and target engagement. For example, Compound 22’s hydroxymethyl-thiazole contributes to its 98.3% HPLC purity and antiviral efficacy .
  • Safety vs. Efficacy : Flavoring oxalamides prioritize substituents like methoxybenzyl and pyridyl-ethyl, which minimize toxicity, whereas antiviral derivatives tolerate chlorophenyl or difluorophenyl groups for potency .

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